Patent-Cited Core Scaffold for Sigma Receptor Ligands with Pain Treatment Claims
The unsubstituted 3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole scaffold is the basis for a series of 1,5-disubstituted derivatives claimed in a 2022 patent application. This specific 3-substitution is essential, as the patent's Markush structures and exemplified compounds consistently feature the 3-(pyrrolidin-1-ylmethyl)-1,2,4-triazole core [1]. A comparator is the 1-substituted isomer (CAS 91272-81-0), a separate commercial product with no such patent-derived connection .
| Evidence Dimension | Patent Citation for Specific Scaffold in Drug Discovery |
|---|---|
| Target Compound Data | Core scaffold in US20220363649A1 for sigma receptor ligands; explicitly described for treating pain. |
| Comparator Or Baseline | 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole (CAS 91272-81-0): No directly associated sigma receptor ligand patent found. |
| Quantified Difference | Qualitative difference: One compound is the basis for a patent family, while its regioisomer is not. |
| Conditions | Patent analysis (USPTO) |
Why This Matters
This establishes a clear, application-specific sourcing rationale, prioritizing the 3-isomer for any research group following the synthetic routes or biological targets outlined in the patent.
- [1] US Patent No. US20220363649A1. (2022). Organic compounds. Google Patents. Retrieved from https://patents.google.com/patent/US20220363649A1/ View Source
